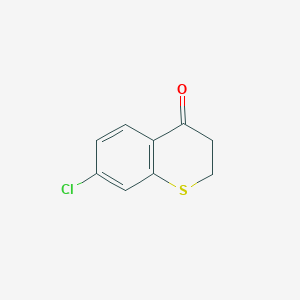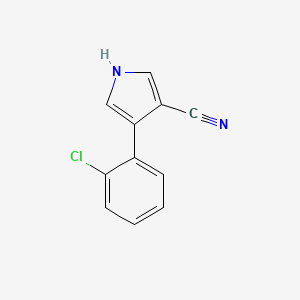
Methyl 2-tritylsulfanylacetate
描述
Methyl 2-tritylsulfanylacetate is an organic compound with the molecular formula C22H20O2S and a molar mass of 348.458 g/mol . . This compound is characterized by the presence of a trityl (triphenylmethyl) group attached to a sulfanylacetate moiety, making it a valuable intermediate in organic synthesis.
准备方法
Methyl 2-tritylsulfanylacetate can be synthesized through various synthetic routes. One common method involves the reaction of trityl chloride with methyl thioglycolate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Methyl 2-tritylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the thiol derivative.
科学研究应用
Methyl 2-tritylsulfanylacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound can be used in the development of new drugs, particularly those targeting sulfanyl-containing enzymes or pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of methyl 2-tritylsulfanylacetate involves its interaction with molecular targets through its sulfanyl and trityl groups. The sulfanyl group can participate in nucleophilic and electrophilic reactions, while the trityl group can provide steric hindrance and stability to the molecule. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding.
相似化合物的比较
Methyl 2-tritylsulfanylacetate can be compared with similar compounds such as:
Methyl 2-thioacetate: This compound lacks the trityl group, making it less sterically hindered and potentially more reactive in certain reactions.
Methyl 2-benzylsulfanylacetate: The presence of a benzyl group instead of a trityl group results in different steric and electronic properties, affecting its reactivity and applications.
Methyl 2-phenylsulfanylacetate: Similar to the benzyl derivative, the phenyl group provides different steric and electronic effects compared to the trityl group.
The uniqueness of this compound lies in its trityl group, which provides significant steric hindrance and stability, making it a valuable intermediate in organic synthesis and various scientific research applications.
属性
CAS 编号 |
83544-05-2 |
|---|---|
分子式 |
C22H20O2S |
分子量 |
348.5 g/mol |
IUPAC 名称 |
methyl 2-tritylsulfanylacetate |
InChI |
InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI 键 |
MVUPACKEURZFOJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanamine](/img/structure/B8784924.png)

